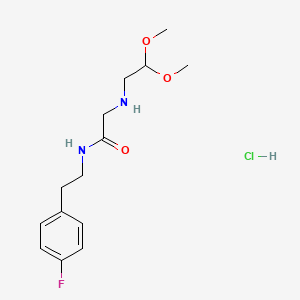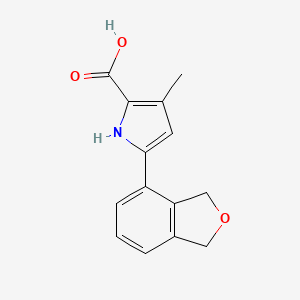
Pyrrolidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-amine dihydrochloride typically involves the reaction of pyrrolidine with amine derivatives under controlled conditions. One common method includes the reaction of pyrrolidine with an appropriate amine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve refluxing the mixture in a suitable solvent such as acetone or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyrrolidines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include pyrrolidin-2-one derivatives, substituted pyrrolidines, and various amine derivatives .
Applications De Recherche Scientifique
Pyrrolidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Pyrrolidine
- Pyrrolidin-2-one
- Substituted pyrrolidines (e.g., N-methylpyrrolidine, N-ethylpyrrolidine)
Propriétés
Formule moléculaire |
C4H12Cl2N2 |
|---|---|
Poids moléculaire |
159.05 g/mol |
Nom IUPAC |
pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c5-4-2-1-3-6-4;;/h4,6H,1-3,5H2;2*1H |
Clé InChI |
JMLPMRUZIQKDDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


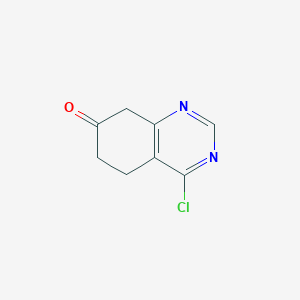
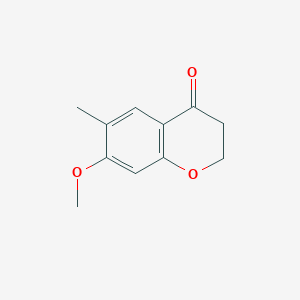
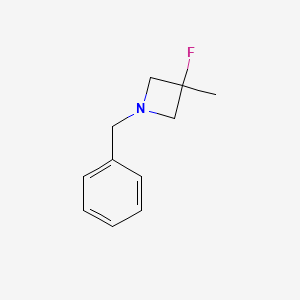
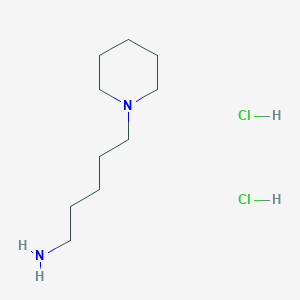
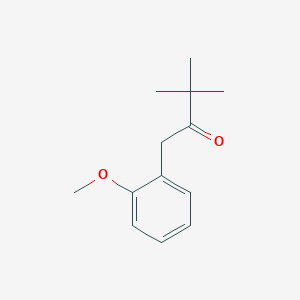

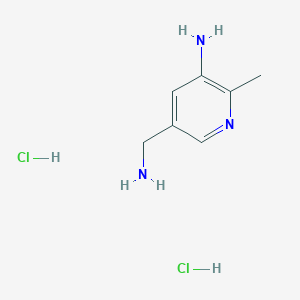
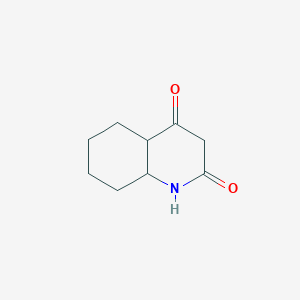

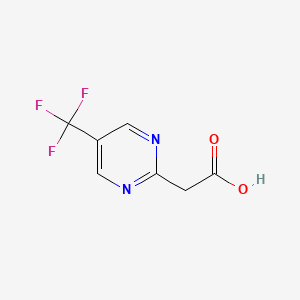
![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
